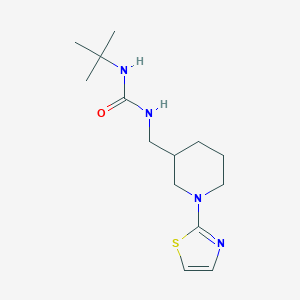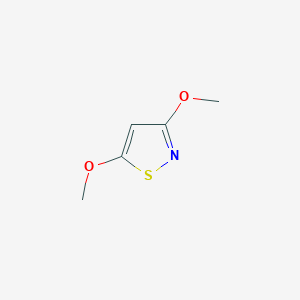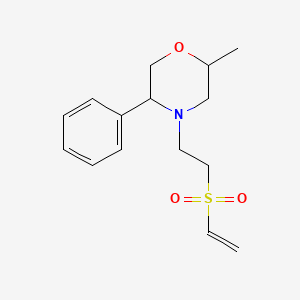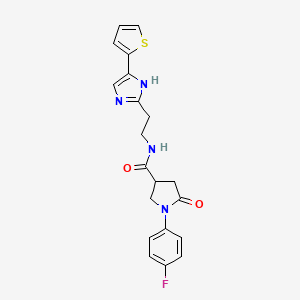![molecular formula C22H23N7OS B2715083 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 1351598-50-9](/img/structure/B2715083.png)
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a pyrimidine ring, an imidazole ring, a piperidine ring, and a benzothiazole ring . These components are common in many biologically active compounds and drugs .
Molecular Structure Analysis
The compound’s molecular structure is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions like hydrogen bonding, pi-stacking, and dipole-dipole interactions, which can significantly influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For instance, the imidazole ring is known to be both acidic and basic, allowing it to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of the functional groups in the molecule .Aplicaciones Científicas De Investigación
Synthesis of Novel Chemical Entities
Researchers have focused on synthesizing various novel chemical entities derived from or related to the compound of interest. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized as part of efforts to explore new anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes and possess analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activity
The antimicrobial and antituberculosis activities of derivatives related to the compound have been extensively studied. Thieno[2,3‐d]‐pyrimidine derivatives, for instance, have shown potent activity against SARS‐CoV 3C‐Like protease, highlighting their potential as antiviral agents (El-All et al., 2016). Additionally, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as novel inhibitors of Mycobacterium tuberculosis, demonstrating significant antimycobacterial activity, which is crucial for addressing drug-resistant TB strains (Lv et al., 2017).
Anticancer Activity
Research into the anticancer properties of related compounds has yielded promising results. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012). This line of research is crucial for developing new therapeutic options for various cancers.
Insecticidal Applications
Compounds derived from or related to the mentioned chemical have also been explored for their insecticidal properties. For instance, novel bioactive sulfonamide thiazole derivatives have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, demonstrating significant toxic effects and suggesting their utility in agricultural pest management (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide Compounds with similar structures have been known to target enzymes or receptors involved in cellular signaling pathways .
Mode of Action
The mode of action of 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide It’s common for compounds with similar structures to interact with their targets by binding to the active site, thereby modulating the activity of the target .
Biochemical Pathways
The specific biochemical pathways affected by 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide Compounds with similar structures have been known to affect various cellular signaling pathways, such as the pi3k/akt/mtor signaling pathway .
Result of Action
The molecular and cellular effects of 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide Similar compounds have been shown to regulate cellular signaling pathways, potentially leading to changes in cell proliferation and survival .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7OS/c1-14-23-7-10-29(14)21-12-20(24-13-25-21)28-8-5-16(6-9-28)22(30)27-17-3-4-19-18(11-17)26-15(2)31-19/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQMUPPLPNHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)SC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2715002.png)
![N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B2715003.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2715006.png)






![2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2715018.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2715021.png)
